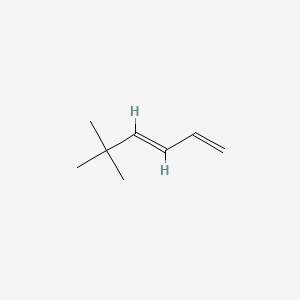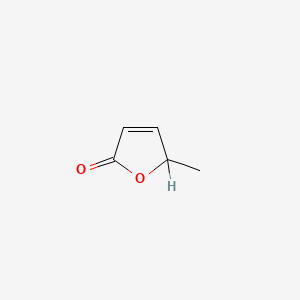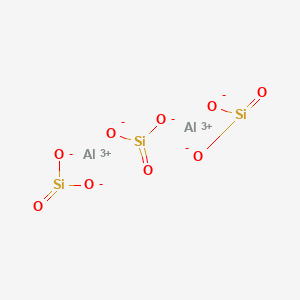
METHYLDODECYLBENZYL TRIMETHYL AMMONIUM CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyldodecylbenzyl trimethyl ammonium chloride is a quaternary ammonium compound with the empirical formula C23H42ClN and a molecular weight of 368.04 g/mol . It is commonly used as a surfactant and disinfectant due to its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyldodecylbenzyl trimethyl ammonium chloride can be synthesized through the quaternization of dodecylbenzyl chloride with trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction is as follows:
C12H25C6H4CH2Cl+(CH3)3N→C12H25C6H4CH2N(CH3)3Cl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyldodecylbenzyl trimethyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻).
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the compound can exchange its chloride ion with other anions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield methyldodecylbenzyl trimethyl ammonium hydroxide.
Scientific Research Applications
Methyldodecylbenzyl trimethyl ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Utilized in disinfectants and antiseptics.
Industry: Applied in water treatment, textile processing, and as a surfactant in various formulations.
Mechanism of Action
The antimicrobial action of methyldodecylbenzyl trimethyl ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .
Comparison with Similar Compounds
Similar Compounds
- Cetyltrimethylammonium chloride
- Dodecyltrimethylammonium chloride
- Hexadecyltrimethylammonium chloride
Uniqueness
Methyldodecylbenzyl trimethyl ammonium chloride is unique due to its specific alkyl chain length and benzyl group, which confer distinct physicochemical properties and antimicrobial efficacy. Compared to similar compounds, it offers a balanced combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
CAS No. |
1399-80-0 |
|---|---|
Molecular Formula |
C20H36ClN |
Molecular Weight |
325.95954 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


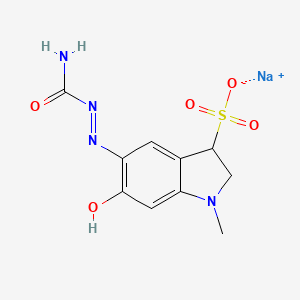


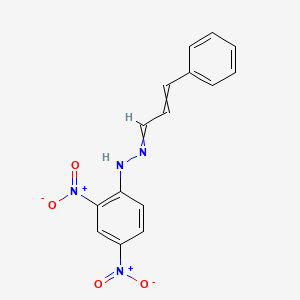
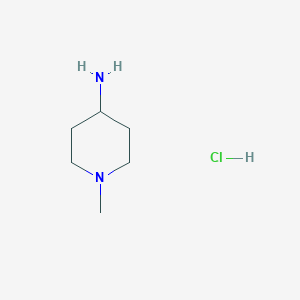
![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)
